![molecular formula C13H19N3 B15231013 N-Ethyl-N-methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine](/img/structure/B15231013.png)
N-Ethyl-N-methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Ethyl-N-methyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine is a heterocyclic compound that belongs to the class of bipyridines This compound is characterized by its unique structure, which includes a tetrahydropyridine ring fused to a bipyridine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-N-methyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine typically involves the following steps:
Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction of two pyridine rings. This can be achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Reduction of the Pyridine Rings: The bipyridine core is then subjected to hydrogenation to reduce the pyridine rings to tetrahydropyridine rings. This step is usually carried out under high pressure of hydrogen gas in the presence of a suitable catalyst like palladium on carbon.
Alkylation: The final step involves the alkylation of the nitrogen atoms in the tetrahydropyridine rings. This can be done using ethyl and methyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods: In an industrial setting, the synthesis of N-Ethyl-N-methyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine can be scaled up by optimizing the reaction conditions and using continuous flow reactors to ensure consistent product quality and yield.
Types of Reactions:
Oxidation: N-Ethyl-N-methyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine can undergo oxidation reactions to form N-ethyl-N-methyl-bipyridine derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced further to form fully saturated bipyridine derivatives. This can be achieved using hydrogen gas in the presence of a metal catalyst.
Substitution: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions. For example, alkylation or acylation reactions can be carried out using alkyl halides or acyl chlorides, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon, and lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, sodium hydride, and potassium carbonate.
Major Products:
Oxidation Products: N-ethyl-N-methyl-bipyridine derivatives.
Reduction Products: Fully saturated bipyridine derivatives.
Substitution Products: Alkylated or acylated bipyridine derivatives.
科学的研究の応用
N-Ethyl-N-methyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals
Biology: The compound is investigated for its potential as a bioactive molecule. It has shown promise in binding to specific biological targets, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its unique structure allows it to interact with various biological pathways, which could lead to the development of new medications.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of N-Ethyl-N-methyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects. The exact pathways and molecular targets are still under investigation, but its ability to form stable complexes with metals is a key aspect of its mechanism of action.
類似化合物との比較
N-Ethyl-N-methyl-2,2’-bipyridine: Similar structure but lacks the tetrahydropyridine rings.
N-Ethyl-N-methyl-4,4’-bipyridine: Another bipyridine derivative with different substitution patterns.
N-Ethyl-N-methyl-3,3’-bipyridine: Similar to the target compound but with different positioning of the nitrogen atoms.
Uniqueness: N-Ethyl-N-methyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine is unique due to the presence of tetrahydropyridine rings fused to the bipyridine core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C13H19N3 |
|---|---|
分子量 |
217.31 g/mol |
IUPAC名 |
N-ethyl-N-methyl-3-(2,3,4,5-tetrahydropyridin-6-yl)pyridin-2-amine |
InChI |
InChI=1S/C13H19N3/c1-3-16(2)13-11(7-6-10-15-13)12-8-4-5-9-14-12/h6-7,10H,3-5,8-9H2,1-2H3 |
InChIキー |
VCWUKBPBWRKMMV-UHFFFAOYSA-N |
正規SMILES |
CCN(C)C1=C(C=CC=N1)C2=NCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


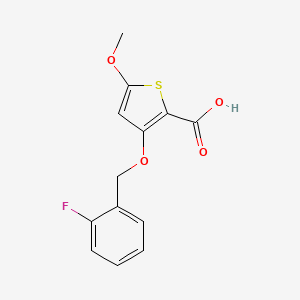
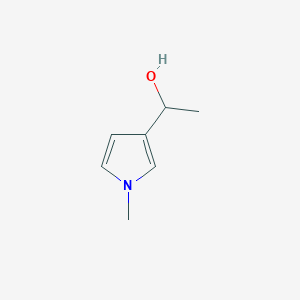
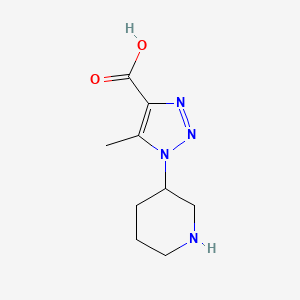
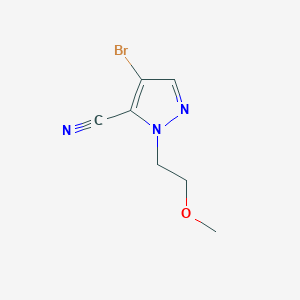
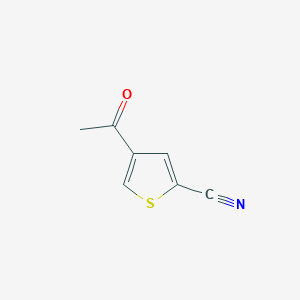
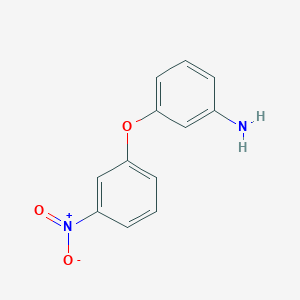

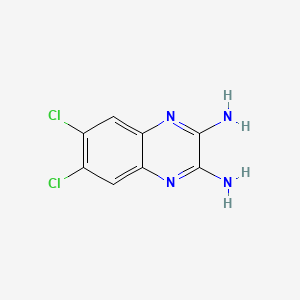

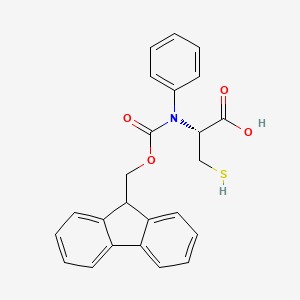
![tert-Butyl (1R,5R)-8-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B15231031.png)
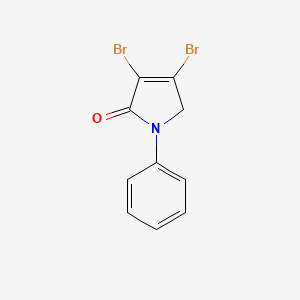
![2-(tert-Butyl)-7-chlorothiazolo[5,4-d]pyrimidine](/img/structure/B15231043.png)
![2-(cyanomethyl)-N,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B15231045.png)
